molecular formula C17H20N6O3 B14954608 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Cat. No.: B14954608
M. Wt: 356.4 g/mol
InChI Key: IVMUXFISFJOYOI-UHFFFAOYSA-N
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Description

2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multi-step organic reactionsThe final steps involve the attachment of the acetamide group and the tetrahydro-2H-pyran-4-ylmethyl moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer due to its ability to inhibit specific kinases involved in tumor growth.

Mechanism of Action

The mechanism of action of 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anti-cancer therapies .

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-(oxan-4-ylmethyl)acetamide

InChI

InChI=1S/C17H20N6O3/c1-11-20-17-19-9-13-14(23(17)21-11)2-5-22(16(13)25)10-15(24)18-8-12-3-6-26-7-4-12/h2,5,9,12H,3-4,6-8,10H2,1H3,(H,18,24)

InChI Key

IVMUXFISFJOYOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NCC4CCOCC4

Origin of Product

United States

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